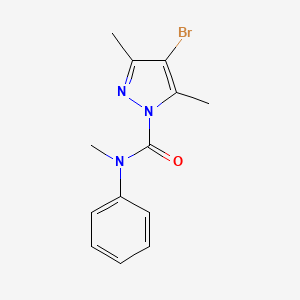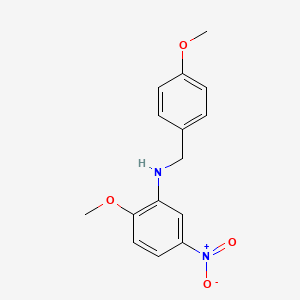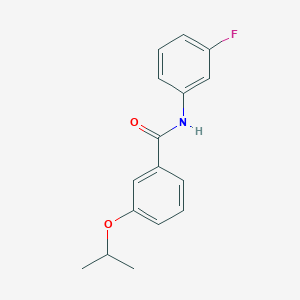
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide, also known as MNPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of benzamides and has a molecular formula of C16H14N4O4.
科学研究应用
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been studied for its potential applications in various scientific research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been shown to act as a selective inhibitor of the dopamine transporter, which is a key target for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In cancer research, 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which makes it a promising candidate for the development of anticancer drugs. In drug discovery, 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been used as a lead compound for the design and synthesis of novel benzamide derivatives with improved pharmacological properties.
作用机制
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can improve cognitive function and reduce symptoms of neurological disorders such as Parkinson's disease and ADHD. 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide also induces apoptosis in cancer cells by activating the caspase pathway, which leads to cell death.
Biochemical and Physiological Effects:
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In the brain, 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide increases dopamine levels, which can improve cognitive function and reduce symptoms of neurological disorders such as Parkinson's disease and ADHD. In cancer cells, 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide induces apoptosis, which leads to cell death and inhibits the growth of cancer cells.
实验室实验的优点和局限性
One advantage of using 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide in lab experiments is its selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological processes. Another advantage is its potential applications in cancer research and drug discovery. However, one limitation of using 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide is its relatively low potency compared to other dopamine transporter inhibitors, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for the study of 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide. One direction is the development of novel benzamide derivatives with improved pharmacological properties for the treatment of neurological disorders and cancer. Another direction is the investigation of the molecular mechanisms underlying the effects of 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide on dopamine transport and apoptosis. Additionally, further studies are needed to determine the safety and efficacy of 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide in vivo and its potential applications in clinical settings.
合成方法
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide can be synthesized by reacting 4-methoxy-3-nitrobenzoic acid with 4-pyridinemethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide.
属性
IUPAC Name |
4-methoxy-3-nitro-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-21-13-3-2-11(8-12(13)17(19)20)14(18)16-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMGNNYADPNHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-nitro-N-(pyridin-4-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid](/img/structure/B5780518.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)




![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide](/img/structure/B5780560.png)
![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)


![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)
